molecular formula C15H27N3O6 B610266 Propargyl-PEG6-N3 CAS No. 1198080-03-3

Propargyl-PEG6-N3

Cat. No.: B610266
CAS No.: 1198080-03-3
M. Wt: 345.396
InChI Key: PZHVNVDINOLKDX-UHFFFAOYSA-N
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Future Directions

While specific future directions for Propargyl-PEG6-N3 were not found, the use of PROTAC linkers like this compound in the synthesis of PROTACs represents a significant area of ongoing research .

Mechanism of Action

Target of Action

Propargyl-PEG6-N3, also known as Propargyl-PEG6-azide, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that are intended to be degraded.

Mode of Action

This compound interacts with its targets through a process known as click chemistry . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . This interaction allows the formation of a stable triazole linkage .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . PROTACs exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the targeted protein.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially lead to the amelioration of the disease symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-PEG6-N3 can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and azide groups. The general synthetic route involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Propargyl-PEG6-N3 undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Propargyl-PEG6-N3: this compound offers a balance between flexibility and length, making it suitable for a wide range of applications. Its six-unit PEG chain provides sufficient spacing between functional groups, allowing for efficient bioconjugation and PROTAC synthesis .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O6/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-17-18-16/h1H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHVNVDINOLKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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